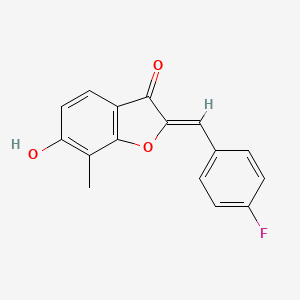

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

CAS No.: 1092298-07-1

Cat. No.: VC2987512

Molecular Formula: C16H11FO3

Molecular Weight: 270.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092298-07-1 |

|---|---|

| Molecular Formula | C16H11FO3 |

| Molecular Weight | 270.25 g/mol |

| IUPAC Name | (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8- |

| Standard InChI Key | PYVVWPPCHFSRLB-ZSOIEALJSA-N |

| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O |

| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O |

| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O |

Introduction

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a fluorobenzylidene moiety, a hydroxyl group, and a methyl substituent, which may contribute to its potential pharmacological properties.

Chemical Formula and Molecular Weight

-

Chemical Formula: C16H11FO3

-

Molecular Weight: Approximately 284.26 g/mol

Structural Features

The compound consists of a benzofuran core with a 4-fluorobenzylidene group attached at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 7-position. This structure suggests potential biological activity due to the presence of multiple functional groups.

Synonyms and Identifiers

-

PubChem CID: Not specifically listed for this compound, but related compounds have been documented.

-

CAS Number: Not explicitly mentioned in available sources.

Synthesis and Chemical Reactions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one typically involves organic synthesis techniques, such as condensation reactions between appropriate benzofuran derivatives and 4-fluorobenzaldehyde. The reaction conditions, including solvents, catalysts, and temperature, are crucial for optimizing yields and selectivity.

Reaction Conditions

-

Solvents: Common organic solvents like ethanol or dichloromethane.

-

Catalysts: Acidic or basic catalysts may be used depending on the reaction type.

-

Temperature: Typically conducted at room temperature or elevated temperatures under reflux conditions.

Biological Activity and Potential Applications

Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Although specific biological activity data for (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is limited, its structural features suggest potential applications in medicinal chemistry.

Potential Mechanisms of Action

-

Enzyme Inhibition: The compound may interact with enzymes involved in various biological pathways.

-

Receptor Binding: It could bind to specific receptors, influencing cellular processes.

Analytical Techniques for Characterization

Characterization of this compound involves various analytical techniques:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

-

Infrared Spectroscopy (IR): Helps identify functional groups.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation.

-

Thin-Layer Chromatography (TLC): Aids in monitoring reaction progress and compound identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume